5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid
Description
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a diethylamino group attached via a sulfonyl linkage at the 5-position of the aromatic ring and a methyl group at the 2-position.
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWQMZGFHPGMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Amination Approach
The sulfonation-amination strategy is the most widely reported method for introducing the diethylaminosulfonyl group onto the benzoic acid backbone. This approach typically involves four key steps:
Protection of the Carboxylic Acid Group :
To prevent undesired reactions during sulfonation, the carboxylic acid group of 2-methylbenzoic acid is often protected as a methyl ester. This is achieved via esterification using methanol in the presence of an acid catalyst such as sulfuric acid. For example, refluxing 2-methylbenzoic acid with methanol and sulfuric acid yields methyl 2-methylbenzoate with high efficiency.Sulfonation at the 5-Position :
The methyl ester intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H), a strong sulfonating agent. This step introduces a sulfonic acid group at the 5-position of the aromatic ring. Reaction conditions typically involve stirring at 40–50°C for 2–3 hours. The sulfonation regioselectivity is influenced by the electron-donating methyl group at the 2-position, which directs the sulfonic acid group to the para position.Conversion to Sulfonyl Chloride :
The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂). This step is conducted under anhydrous conditions, often in dichloromethane or toluene, with reflux for 8–12 hours. The resulting 5-chlorosulfonyl-2-methylbenzoic acid methyl ester is highly reactive toward nucleophilic substitution.Amination with Diethylamine :
The sulfonyl chloride intermediate reacts with excess diethylamine in the presence of a base such as triethylamine or potassium carbonate. This step is typically performed in a polar aprotic solvent like acetonitrile or acetone at 0–25°C. The base neutralizes the generated HCl, driving the reaction to completion. Subsequent hydrolysis of the methyl ester using aqueous NaOH or HCl regenerates the carboxylic acid group, yielding the final product.
Key Data :
Direct Sulfonation of Protected Intermediates
An alternative route avoids intermediate isolation by performing sulfonation on a pre-protected substrate. For instance, methyl 2-methylbenzoate is sulfonated directly using fuming sulfuric acid (H₂SO₄·SO₃), followed by in situ chlorination with phosphorus pentachloride (PCl₅). This one-pot method reduces purification steps but requires precise control of stoichiometry to minimize over-sulfonation.
Advantages :
- Reduced handling of corrosive intermediates.
- Higher overall yield (reported up to 80%) due to minimized losses.
Limitations :
- Risk of side reactions at elevated temperatures.
- Requires rigorous removal of excess sulfonating agents.
Alternative Methods: Coupling Agent-Mediated Synthesis
Recent advances employ coupling agents to facilitate sulfonamide bond formation. For example, 5-sulfamoyl-2-methylbenzoic acid derivatives can be synthesized using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) to activate the sulfonic acid group for reaction with diethylamine. While this method avoids hazardous chlorination steps, it is less efficient (yields ~65%) and more costly due to reagent expenses.
Reaction Optimization and Critical Parameters
Solvent Selection
Temperature Control
Exothermic reactions, such as sulfonation and chlorination, necessitate cooling to prevent decomposition. For instance, maintaining temperatures below 50°C during sulfonation prevents ring sulfonation at unintended positions.
Stoichiometry
A 1:1.3 molar ratio of sulfonic acid to thionyl chloride ensures complete conversion to the sulfonyl chloride. Excess diethylamine (2–3 equiv) is used to drive amination to completion.
Purification and Characterization
Crystallization
The final product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity. Intermediate methyl esters are often distilled under reduced pressure to remove solvents.
Spectroscopic Analysis
- ¹H NMR : Key signals include a singlet for the methyl group at δ 2.6 ppm and a quartet for the diethylamino group at δ 3.4–3.5 ppm.
- IR : Stretching vibrations at 1700 cm⁻¹ (C=O) and 1350 cm⁻¹ (S=O) confirm functional group integrity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Sulfonation-Amination | 70–78 | 98 | Low | High |
| Direct Sulfonation | 80 | 95 | Medium | Moderate |
| Coupling Agent-Mediated | 65 | 99 | High | Low |
The sulfonation-amination approach remains the most economically viable and scalable method, whereas coupling agent-mediated synthesis is reserved for small-scale applications requiring high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular data, and properties of 5-[(diethylamino)sulfonyl]-2-methylbenzoic acid and its analogs:
*Inferred data based on analogs.
Key Observations:
Biological Activity
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is a compound of significant interest due to its potential biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₇N₁O₄S. Its structure includes:
- A benzoic acid moiety.
- A diethylamino sulfonyl group at the 5-position.
- A methyl group at the 2-position.
This unique configuration contributes to its solubility and interaction potential with biological systems, making it a valuable candidate in drug discovery and development .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in proteomics and pharmacology. Its primary areas of activity include:
- Enzyme Modulation : The compound has been studied for its potential to influence enzyme activity and protein interactions, which are critical for cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although specific mechanisms remain to be fully elucidated .
- Cellular Pathway Interactions : Investigations into its effects on cellular pathways indicate that it may act as an inhibitor or modulator of specific biological processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(Dimethylsulfamoyl)-2-methylbenzoic acid | C₁₀H₁₃N₁O₄S | Contains dimethyl instead of diethyl group |
| 5-(Dimethylamino)sulfonyl-2-methylbenzoic acid | C₁₀H₁₃N₁O₄S | Lacks the additional ethyl groups |
| 5-(Diethylaminosulfonyl)-2-fluorobenzoic acid | C₁₂H₁₇N₁O₄S | Contains a fluorine atom, altering reactivity |
The presence of the diethylamino group enhances the compound's solubility and interaction profiles compared to others .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Proteomics Applications : In proteomic studies, the compound was found to influence protein interactions significantly, suggesting potential applications in understanding cellular mechanisms .
- Antimicrobial Testing : Initial antimicrobial assays indicated that this compound could inhibit growth in certain bacterial strains. However, further research is required to determine its efficacy and safety profile .
- Pharmacokinetic Studies : Although specific pharmacokinetic data for this compound are sparse, related studies on similar sulfonamide compounds suggest that modifications can enhance bioavailability and reduce clearance rates in vivo .
Q & A
(Basic) What established synthetic routes are available for 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Sulfonation of 2-methylbenzoic acid : Introduce a sulfonyl group at the 5-position using sulfuric acid or chlorosulfonic acid under controlled temperature (50–70°C) to avoid over-sulfonation.
Amination with diethylamine : React the sulfonated intermediate with diethylamine in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
(Basic) What spectroscopic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-d₆) identifies diethylamino protons (δ 1.0–1.2 ppm, triplet) and sulfonyl group proximity to the methyl group (δ 2.5 ppm, singlet). C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm).
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide formation.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]⁺ expected for C₁₂H₁₇NO₄S: 283.09) .
(Advanced) How can Design of Experiments (DoE) optimize synthesis yield?
Methodological Answer:
Use a factorial design to evaluate critical parameters:
| Factor | Range |
|---|---|
| Sulfonation temperature | 50–80°C |
| Reaction time | 2–6 hours |
| Diethylamine molar ratio | 1.2–2.0 equivalents |
Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 4 hours, 1.5 eq diethylamine) to maximize yield (>85%) while minimizing side products like sulfonic acid derivatives .
(Advanced) What computational methods predict reactivity in sulfonamide formation?
Methodological Answer:
The ICReDD framework integrates:
- Quantum chemical calculations (e.g., DFT) to model transition states and activation energies.
- Machine learning : Trained on existing sulfonation datasets to predict regioselectivity and side reactions.
Application : Simulate the sulfonation of 2-methylbenzoic acid to identify steric hindrance effects from the methyl group, guiding solvent selection (e.g., polar aprotic solvents enhance sulfonyl group orientation) .
(Basic) Which analytical techniques separate and quantify this compound in complex mixtures?
Methodological Answer:
HPLC Conditions :
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 | 0.1% H₃PO₄:Acetonitrile (70:30) | 1.0 mL/min | UV 254 nm |
Validation : Linearity (R² > 0.99), LOD 0.1 µg/mL, LOQ 0.3 µg/mL. Adjust pH to 2.5 to protonate the carboxylic acid and improve peak symmetry .
(Advanced) How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., fixed enzyme concentrations, pH 7.4 buffers).
- Cross-validation : Replicate experiments under controlled conditions (e.g., 25°C, 0.1% DMSO vehicle) to isolate confounding factors like solvent effects.
- Statistical tools : ANOVA or Bayesian modeling to assess variability in IC₅₀ values for enzyme inhibition .
(Basic) What impurities commonly arise during synthesis?
Methodological Answer:
- By-products :
(Advanced) How to design structure-activity relationship (SAR) studies using molecular docking?
Methodological Answer:
Target selection : Identify enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
Docking software : AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and active-site zinc ions.
Parameterization : Adjust protonation states of the carboxylic acid and sulfonamide groups at physiological pH.
Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .
(Basic) How stable is this compound under varying storage conditions?
Methodological Answer:
Accelerated stability testing :
(Advanced) How to design enzyme inhibition assays for this compound?
Methodological Answer:
- Assay protocol :
- Substrate : 4-Nitrophenyl acetate (hydrolyzed by esterases).
- Inhibitor concentration : 0.1–100 µM in DMSO.
- Kinetic analysis : Measure initial rates (V₀) via UV-Vis at 405 nm.
- Data interpretation : Use the Cheng-Prusoff equation to calculate Kᵢ values, correcting for solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
